molecular formula C9H11Br2N B13045955 1-(2,5-Dibromophenyl)propan-1-amine

1-(2,5-Dibromophenyl)propan-1-amine

Cat. No.: B13045955
M. Wt: 293.00 g/mol
InChI Key: NSOJMGIBNKXNMP-UHFFFAOYSA-N
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Description

1-(2,5-Dibromophenyl)propan-1-amine is a chemical compound of significant interest in medicinal chemistry research, particularly in the study of serotonin receptors. Its structure, featuring a propylamine chain attached to a 2,5-dibromophenyl ring, places it within a class of compounds known to interact with the 5-hydroxytryptamine (5-HT) receptor family . Research into structurally similar phenethylamine and amphetamine analogues has demonstrated that the 2,5-disubstituted phenyl pattern is a key pharmacophore for activity at the 5-HT 2A receptor . The specific bromine substituents on the phenyl ring are likely to influence the compound's electronic properties, lipophilicity, and binding affinity, making it a valuable scaffold for investigating structure-activity relationships (SAR). This compound serves as a crucial intermediate for synthetic chemists working to develop novel, selective receptor agonists or antagonists. The knowledge gained from studying such constrained scaffolds is driving the discovery of new neuropsychiatric therapeutics with potentially improved selectivity and safety profiles .

Properties

Molecular Formula

C9H11Br2N

Molecular Weight

293.00 g/mol

IUPAC Name

1-(2,5-dibromophenyl)propan-1-amine

InChI

InChI=1S/C9H11Br2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3

InChI Key

NSOJMGIBNKXNMP-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)Br)Br)N

Origin of Product

United States

Preparation Methods

Halogenation of Phenyl Precursors

The dibromination of phenyl rings at the 2,5-positions can be achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to avoid overbromination. For example, bromination of phenylpropyl ketones or phenylacetonitriles followed by functional group transformations is a common approach.

Construction of the Propan-1-amine Side Chain

Two main synthetic routes are typically employed:

A. Reductive Amination

  • Starting from 2,5-dibromophenylacetone or related ketones, reductive amination with ammonia or amine sources in the presence of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation yields the propan-1-amine.
  • Lithium aluminum hydride (LiAlH4) can also be used to reduce intermediates such as nitriles or imines to the corresponding amines.

B. Catalytic Amination

  • Transition-metal catalyzed amination of 2,5-dibromophenylpropyl halides or alcohols using palladium or rhodium catalysts with amine nucleophiles.
  • These methods often employ ligands and bases to enhance selectivity and yield.

Asymmetric Synthesis and Resolution

  • The (S)-enantiomer of 1-(2,5-Dibromophenyl)propan-1-amine is synthesized using chiral catalysts or chiral auxiliaries during the reductive amination step.
  • Alternatively, resolution of racemic mixtures via chiral chromatography or crystallization with chiral acids can be employed.

Representative Synthetic Procedure (Based on Literature)

Step Reagents and Conditions Description Yield / Notes
1 Bromination of phenyl precursor with NBS in acetonitrile at 30 °C for 5 h Introduces bromines at 2,5-positions High regioselectivity
2 Formation of ketone intermediate (e.g., 2,5-dibromophenylacetone) Via Friedel-Crafts acylation or oxidation Moderate to high yield
3 Reductive amination with ammonia and NaBH3CN in MeOH at room temperature Converts ketone to propan-1-amine Moderate to high yield
4 Purification by silica gel chromatography or preparative HPLC Isolates pure amine Purity >95%
5 Optional chiral resolution or asymmetric catalysis To obtain (S)-enantiomer Enantiomeric excess >99%

Analytical and Characterization Data

Research Findings and Optimization

  • Use of mild brominating agents and controlled temperature prevents polybromination and degradation.
  • Catalytic reductive amination under mild conditions preserves stereochemistry and improves yield.
  • Transition-metal catalysis with ligands like XantPhos and Pd2(dba)3 has been shown effective in related aryl amine syntheses, suggesting potential applicability here.
  • Purification techniques such as preparative HPLC are essential for isolating high-purity chiral amines.
  • The presence of bromine substituents enhances reactivity for further functionalization and biological activity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Halogenation + Reductive Amination NBS, NaBH3CN, MeOH Room temp to 70 °C Regioselective bromination, straightforward amination Requires careful control to avoid overbromination
Catalytic Amination Pd or Rh catalysts, amines, base 90-110 °C, inert atmosphere High selectivity, potential for asymmetric synthesis Catalyst cost, need for inert atmosphere
Asymmetric Synthesis Chiral catalysts or auxiliaries Mild conditions High enantiomeric purity Additional synthetic steps, cost

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dibromophenyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo-phenylpropanone, while reduction could produce mono-brominated or non-brominated phenylpropan-1-amine derivatives.

Scientific Research Applications

1-(2,5-Dibromophenyl)propan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dibromophenyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-(2,5-Dibromophenyl)propan-1-amine with key analogs, focusing on structural differences, physicochemical properties, and biological relevance.

Compound Substituents Amine Chain Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield (Typical)
This compound Br (2,5-positions) Propylamine ~297.96* HCV entry inhibitor precursor; halogen bonding Not explicitly reported
(R)-1-(2,5-Difluorophenyl)propan-1-amine F (2,5-positions) Propylamine ~183.21* Lower logP; potential CNS activity Not reported
(S)-1-(2,5-Dimethylphenyl)propan-1-amine HCl CH₃ (2,5-positions) Propylamine ~215.74* Enhanced solubility (HCl salt); agrochemicals 95% purity
1-((2-(2,5-Dibromophenyl)oxazol-4-yl)methyl)piperidine-4-carboxamide Br (2,5-positions) + oxazole Piperidine ~609.14 Direct HCV entry inhibition (IC₅₀ < 1 μM) 67% yield
(1R)-1-(2,5-Dibromophenyl)ethan-1-amine HCl Br (2,5-positions) Ethylamine ~283.92* Shorter chain; reduced steric bulk Not reported

*Calculated based on molecular formulas.

Key Comparisons:

Substituent Effects: Bromine vs. Fluorine/Methyl: Bromine’s larger atomic radius and polarizability enhance halogen bonding, critical for target engagement in antiviral compounds . Methyl groups (electron-donating) increase lipophilicity but may reduce electrophilic reactivity .

Amine Chain Length :

  • Propylamine vs. Ethylamine : The propyl chain in this compound offers greater conformational flexibility compared to ethylamine derivatives, which may improve interaction with hydrophobic binding pockets. However, ethylamine analogs like (1R)-1-(2,5-dibromophenyl)ethan-1-amine HCl may exhibit faster metabolic clearance due to reduced molecular weight .

Biological Activity :

  • HCV Inhibition : The dibromophenyl-oxazole-piperidine derivative (MW 609.14) demonstrated direct antiviral activity with high purity (>99.8% HPLC), underscoring the importance of the dibromophenyl group in inhibiting viral entry . In contrast, the standalone amine (this compound) likely serves as an intermediate rather than a direct therapeutic agent.

Synthesis and Purity :

  • Derivatives with bromine substituents (e.g., 7ll in ) achieved yields up to 67%, while methyl-substituted analogs (e.g., 7aa) showed lower yields (22%), suggesting bromine’s electron-withdrawing effects may stabilize intermediates during coupling reactions .

Research Findings and Implications

  • Halogen Bonding : The 2,5-dibromophenyl group’s ability to form halogen bonds with biological targets (e.g., viral proteins) is a key advantage over fluorine or methyl analogs, which exhibit weaker interactions .
  • Solubility vs. Bioactivity : While hydrochloride salts (e.g., (S)-1-(2,5-Dimethylphenyl)propan-1-amine HCl) improve aqueous solubility, brominated amines prioritize target affinity over solubility, necessitating formulation optimization .
  • Stereochemistry : The (R)-configuration in fluorophenyl analogs () and (1R)-configuration in ethanamine derivatives () highlight the role of chirality in modulating pharmacokinetics and receptor binding.

Biological Activity

1-(2,5-Dibromophenyl)propan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a propan-1-amine backbone with a dibromophenyl group. The presence of bromine atoms on the phenyl ring enhances the compound's reactivity and binding affinity to various biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The dibromo substituents may enhance the compound's ability to bind effectively to these targets, leading to modulation of their activity. The potential mechanisms include:

  • Enzymatic Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and other physiological processes.

Antimicrobial Activity

Research has indicated that derivatives of dibromophenyl compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that related compounds can affect the viability and morphology of bacterial cells, particularly those of Chlamydia trachomatis and other pathogens. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like bromine significantly enhances antimicrobial potency .

Toxicity Studies

In evaluating the safety profile of this compound, preliminary toxicity assessments have been conducted. These studies often involve human cell lines and model organisms such as Drosophila melanogaster. Results indicate that while some derivatives exhibit potent biological activity, they do not show significant toxicity at therapeutic concentrations .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Chlamydial Infections : A study demonstrated that certain derivatives reduced the formation of infectious bodies in Chlamydia infections by disrupting cellular processes. This suggests a potential role in developing new treatments for sexually transmitted infections .
  • Neuroprotective Effects : Other research has explored the neuroprotective properties of dibromophenyl compounds in models of neurodegenerative diseases. These studies focus on their ability to modulate glutamate receptor activity and calcium ion uptake in neuronal cells .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activity
1-(2,5-Dibromophenyl)ethan-1-amineEthanol derivativeModerate antibacterial activity
1-(3,5-Dichlorophenyl)propan-1-amineChlorinated analoguePotential SSRI-like effects
1-(4-Bromophenyl)propan-1-amineBrominated analogueAntimicrobial properties

This table illustrates how variations in substituents can influence biological activity and therapeutic potential.

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